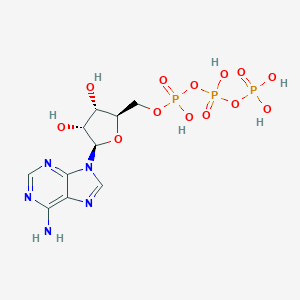
3-acetylpyridin-2(1H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-acetylpyridin-2(1H)-one and its derivatives often involves efficient and innovative methods, including one-pot synthesis approaches. For instance, an efficient one-pot synthesis route for highly substituted pyridin-2(1H)-ones utilizes the Vilsmeier-Haack reaction of readily available 1-acetyl,1-carbamoyl cyclopropanes. This method highlights the sequential processes of ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions (Pan et al., 2007). Another synthesis method involves the reaction of N-(2-Pyridylmethyl)pyridine-2-methylketimine with Cu(NO3)2.3H2O, showcasing a C-C bond-forming reaction mediated by a Cu2+ ion, leading to the formation of complex structures (Padhi & Manivannan, 2006).
Molecular Structure Analysis
The molecular structure of 3-acetylpyridin-2(1H)-one derivatives is crucial for their chemical reactivity. X-ray crystallography and spectral studies provide insights into their structural configurations. For example, crystal structures and IR, NMR, and UV spectra of 3-formyl- and 3-acetylpyridine N(4)-methylthiosemicarbazones reveal the presence of intramolecular and intermolecular hydrogen bonding, significantly influencing their chemical behavior (Beraldo et al., 2000).
Chemical Reactions and Properties
3-Acetylpyridin-2(1H)-one participates in a variety of chemical reactions, leading to the synthesis of complex molecules. Its reactivity is explored through reactions such as the Vilsmeier-Haack reaction, leading to highly substituted pyridin-2(1H)-ones. These reactions are pivotal for constructing heterocyclic compounds with significant biological activity (Xiang et al., 2007).
Applications De Recherche Scientifique
Enzymatic Reduction and Biological Activities : An enzyme in rat liver was found to catalyze the stereoselective reduction of acetylpyridines, including 3-acetylpyridin-2(1H)-one. This enzyme plays a role in the reductive metabolism of these compounds, which are known as aroma components and exhibit several biological activities (Uwai et al., 2005).
Antimalarial and Antileukemic Properties : Derivatives of 2-acetylpyridine, a compound related to 3-acetylpyridin-2(1H)-one, have shown reduced antimalarial activity but enhanced antileukemic properties when coordinated with certain transition metals (Scovill, Klayman, & Franchino, 1982).
Transition Metal Complexes and Biological Effects : Studies on complexes formed with transition metals and 3-acetylpyridine derivatives revealed significant biological activities, including DNA and protein degradation, antioxidative properties, and antibacterial effects (el-Ayaan, Youssef, & Al-Shihry, 2009; el-Ayaan, 2012)(el-Ayaan, 2012).
Neurotoxicity Studies : 3-Acetylpyridine has been identified as a neurotoxin that induces a unique form of cell death in neurons, distinct from apoptosis. This finding has implications for understanding neurotoxicity mechanisms and potential therapeutic approaches (Wüllner et al., 1997).
Structural and Spectroscopic Analysis : Research on the crystal structures and spectroscopic properties of 3-acetylpyridine derivatives provided insights into their molecular properties, which is valuable for further chemical and pharmacological applications (Beraldo et al., 2000).
Hyperpolarization of Ligands for Biological Relevance : The hyperpolarization of ligands, including 3-acetylpyridine derivatives, using SABRE (Signal Amplification by Reversible Exchange) is a promising area for enhancing NMR signals of biologically relevant compounds (Mewis et al., 2014).
Role in Motor Learning : 3-Acetylpyridine's effects on the rat inferior olive suggest its involvement in motor learning processes, highlighting the olivo-cerebellar system's importance in this area (Llinás et al., 1975).
Applications in Organic Synthesis : 3-Acetylpyridine is used in various organic syntheses, including the preparation of fused heterocyclic systems (Zav’yalova, Zubarev, & Litvinov, 2008).
Supercritical Fluid Extraction : The solubility of 3-acetylpyridine in supercritical carbon dioxide was studied, which is relevant for its extraction and purification in the food and fragrance industries (Agustin et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
3-acetyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(9)6-3-2-4-8-7(6)10/h2-4H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKHYSXTVOVOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40489719 | |
| Record name | 3-Acetylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetylpyridin-2(1H)-one | |
CAS RN |
62838-65-7 | |
| Record name | 3-Acetylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetylpyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















